molecular formula C9H18ClNO B13481346 2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride

2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride

Cat. No.: B13481346
M. Wt: 191.70 g/mol
InChI Key: HKVGAGWFFWHPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-Azaspiro[33]heptan-6-yl}propan-2-ol hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spiro structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride is unique due to its specific spiro structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

2-(2-azaspiro[3.3]heptan-6-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-8(2,11)7-3-9(4-7)5-10-6-9;/h7,10-11H,3-6H2,1-2H3;1H

InChI Key

HKVGAGWFFWHPCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2(C1)CNC2)O.Cl

Origin of Product

United States

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